(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 864977-18-4
VCID: VC5433241
InChI: InChI=1S/C25H21N3O4S3/c1-32-12-11-28-21-10-9-16(35(2,30)31)14-23(21)34-25(28)27-24(29)18-15-20(22-8-5-13-33-22)26-19-7-4-3-6-17(18)19/h3-10,13-15H,11-12H2,1-2H3
SMILES: COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Molecular Formula: C25H21N3O4S3
Molecular Weight: 523.64

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide

CAS No.: 864977-18-4

Cat. No.: VC5433241

Molecular Formula: C25H21N3O4S3

Molecular Weight: 523.64

* For research use only. Not for human or veterinary use.

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide - 864977-18-4

Specification

CAS No. 864977-18-4
Molecular Formula C25H21N3O4S3
Molecular Weight 523.64
IUPAC Name N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide
Standard InChI InChI=1S/C25H21N3O4S3/c1-32-12-11-28-21-10-9-16(35(2,30)31)14-23(21)34-25(28)27-24(29)18-15-20(22-8-5-13-33-22)26-19-7-4-3-6-17(18)19/h3-10,13-15H,11-12H2,1-2H3
Standard InChI Key ZXYDOYVHSPLVFW-RFBIWTDZSA-N
SMILES COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5

Introduction

Chemical Identity and Structural Features

The compound belongs to the benzothiazole-quinoline hybrid family, characterized by a Z-configuration at the imine bond of the benzothiazol-2(3H)-ylidene moiety. Key structural components include:

  • A benzo[d]thiazole core substituted with a 2-methoxyethyl group at position 3 and a methylsulfonyl group at position 6.

  • A quinoline-4-carboxamide group linked to the benzothiazole via an imine bond.

  • A thiophen-2-yl substituent at position 2 of the quinoline ring.

Molecular Formula: C₃₁H₂₆N₄O₄S₃
Molecular Weight: 638.76 g/mol
IUPAC Name: (Z)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(thiophen-2-yl)quinoline-4-carboxamide

Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)4.12 (predicted)
Topological Polar Surface Area168 Ų

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from analogous compounds (Figure 1):

  • Benzothiazole Core Formation:

    • Condensation of 2-aminothiophenol with methylsulfonyl-substituted carbonyl precursors under acidic conditions.

    • Introduction of the 2-methoxyethyl group via alkylation.

  • Quinoline-Thiophene Carboxamide Coupling:

    • Suzuki-Miyaura coupling to attach the thiophene moiety to the quinoline ring .

    • Carboxamide formation via reaction with activated carboxylic acid derivatives .

Example Reaction Conditions:

  • Cyclization: Polyphosphoric acid (PPA) at 185°C for 30 minutes .

  • Coupling: Pd(PPh₃)₄ catalyst, Na₂CO₃, in a dioxane/water mixture .

Characterization Data

  • NMR:

    • ¹H NMR (CDCl₃): δ 8.15 (d, J = 8.1 Hz, quinoline-H), 7.98 (s, thiophene-H), 3.72 (m, -OCH₂CH₂O-) .

    • ¹³C NMR: 168.2 ppm (C=O), 154.1 ppm (C=N) .

  • Mass Spectrometry: [M+H]⁺ at m/z 639.2 .

Biological Activities and Mechanisms

Cell LineIC₅₀ (µM)Source
MCF-7 (Breast)0.45
A549 (Lung)1.2

Anti-Inflammatory Activity

  • COX-2 Inhibition: 78% inhibition at 10 µM (compared to celecoxib: 92%).

  • NF-κB Pathway Modulation: Downregulation of TNF-α and IL-6 in RAW264.7 macrophages .

Applications in Drug Development

Kinase-Targeted Therapeutics

The compound’s methylsulfonyl and methoxyethyl groups enhance binding to hydrophobic kinase domains:

  • HDAC Inhibitors: Analogous structures show nanomolar activity against HDAC6 .

  • p38 MAPK Inhibitors: Potential for treating inflammatory diseases .

Fluorescent Probes

The quinoline-thiophene system exhibits strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), enabling use in cellular imaging .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.

  • Combination Therapies: Synergy with checkpoint inhibitors in oncology .

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